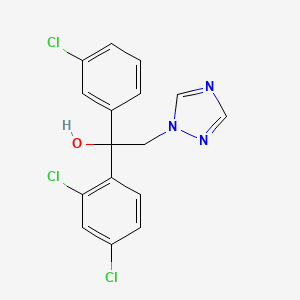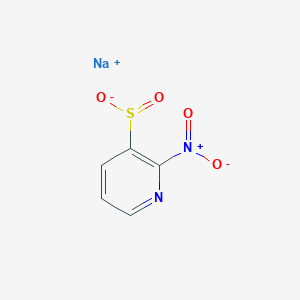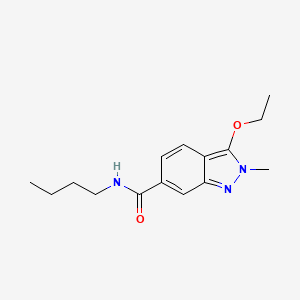
N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a butyl group, an ethoxy group, and a carboxamide group attached to the indazole core, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of Substituents: The butyl, ethoxy, and carboxamide groups are introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Butyl bromide or ethyl iodide in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead molecule for developing new drugs with potential anticancer, anti-inflammatory, or antimicrobial activities.
Biological Studies: It can be used to study the biological pathways and molecular targets involved in various diseases.
Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of related indazole derivatives.
Industrial Applications: It can be used in the synthesis of other complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact mechanism of action may vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-2-methyl-2H-indazole-6-carboxamide
- 3-Ethoxy-2-methyl-2H-indazole-6-carboxamide
- N-Butyl-3-ethoxy-2H-indazole-6-carboxamide
Uniqueness
N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide is unique due to the specific combination of substituents on the indazole core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
CAS No. |
919107-71-4 |
|---|---|
Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
N-butyl-3-ethoxy-2-methylindazole-6-carboxamide |
InChI |
InChI=1S/C15H21N3O2/c1-4-6-9-16-14(19)11-7-8-12-13(10-11)17-18(3)15(12)20-5-2/h7-8,10H,4-6,9H2,1-3H3,(H,16,19) |
InChI Key |
DLBLVMTZCPQAGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(3R)-pyrrolidin-3-yl]acetate](/img/structure/B13114518.png)



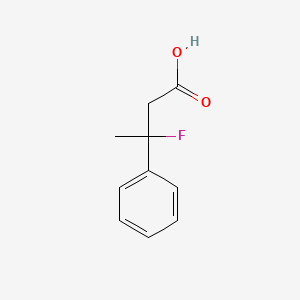
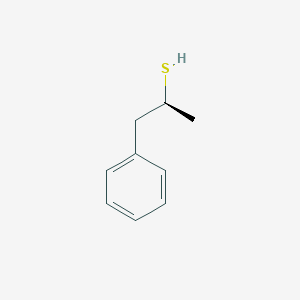

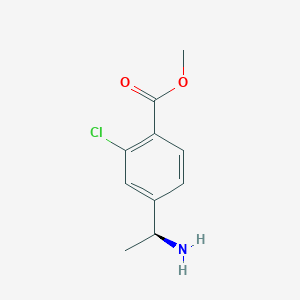

![1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)

![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)
